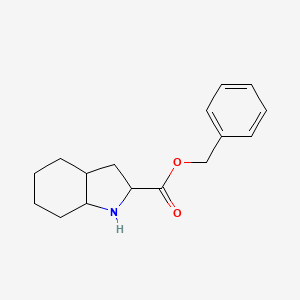

Benzyl octahydro-1h-indole-2-carboxylate

Description

Contextualization of Saturated Indole (B1671886) Systems in Organic Chemistry

Saturated indole systems, such as octahydroindoles, represent a departure from the planar, aromatic nature of the parent indole. This saturation introduces conformational flexibility and the potential for multiple stereocenters, thereby expanding the chemical space accessible to synthetic chemists. The octahydroindole core is found in a number of alkaloids and has been a target for synthetic methodologies aiming to control its stereochemistry. acs.org The development of synthetic routes to access various stereoisomers of octahydroindole-2-carboxylic acid in an enantiomerically pure form has been a significant area of research. nih.gov

The Role of Octahydroindole Derivatives as Chiral Building Blocks in Complex Molecule Synthesis

Chiral building blocks are optically pure compounds that are used as starting materials or key intermediates in the synthesis of enantiomerically pure complex molecules, such as pharmaceuticals and natural products. nih.gov Octahydroindole derivatives, with their defined stereochemistry, serve as excellent chiral building blocks. bldpharm.com The rigid, bicyclic structure of the octahydroindole core allows for a high degree of stereocontrol in subsequent chemical transformations. This is particularly crucial in drug discovery, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. The incorporation of conformationally constrained α-amino acids, such as octahydroindole-2-carboxylic acid, into peptides is a major strategy for developing peptidomimetics with improved properties. chemistryviews.org

Overview of Benzyl (B1604629) Octahydro-1H-Indole-2-Carboxylate as a Pivotal Intermediate

Benzyl octahydro-1H-indole-2-carboxylate is a key derivative of the octahydroindole scaffold that has garnered significant attention as a versatile synthetic intermediate. vianachem.com Its structure incorporates the chiral octahydroindole core, with the carboxylic acid functional group protected as a benzyl ester. This protection strategy is advantageous as the benzyl group can be readily removed under mild conditions, allowing for further synthetic manipulations.

This compound is a crucial intermediate in the synthesis of the antihypertensive drug trandolapril. researchgate.net The specific stereoisomer, (2S,3aR,7aS)-benzyl octahydro-1H-indole-2-carboxylate, is essential for the drug's therapeutic efficacy. researchgate.netcymitquimica.com The synthesis of this specific stereoisomer with high enantiomeric purity has been a subject of considerable research, with various synthetic routes being developed and optimized. researchgate.netgoogle.com

Below is a table summarizing the key properties of Benzyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate:

| Property | Value |

| Molecular Formula | C16H21NO2 |

| Molecular Weight | 259.34 g/mol |

| CAS Number | 83508-14-9 |

| Appearance | Varies, often a salt form like the 4-methylbenzenesulfonate (B104242) salt is used. |

| Chirality | Contains multiple stereocenters, with the (2S,3aS,7aS) isomer being particularly important. |

Scope and Objectives of Research on this compound

Current research on this compound is primarily focused on several key areas. A major objective is the development of more efficient and stereoselective synthetic routes to access enantiomerically pure forms of the molecule. researchgate.net This includes the optimization of existing methods and the exploration of novel catalytic approaches to control the stereochemistry of the octahydroindole core.

Furthermore, researchers are exploring the utility of this compound as a building block for the synthesis of new and diverse molecular architectures. By leveraging the functionality present in the molecule, chemists aim to construct novel compounds with potential applications in medicinal chemistry and materials science. The development of methodologies for the α-functionalization of octahydroindole-2-carboxylic acid derivatives is an active area of investigation, providing access to a wider range of structurally diverse compounds. nih.gov The continued exploration of the chemistry of this pivotal intermediate is expected to lead to the discovery of new and valuable molecules.

Structure

2D Structure

3D Structure

Properties

CAS No. |

82717-90-6 |

|---|---|

Molecular Formula |

C16H21NO2 |

Molecular Weight |

259.34 g/mol |

IUPAC Name |

benzyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C16H21NO2/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15/h1-3,6-7,13-15,17H,4-5,8-11H2 |

InChI Key |

ARGCRCXTJMQKNA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl Octahydro 1h Indole 2 Carboxylate and Its Precursors

Historical Development of Octahydroindole Synthesis

The synthesis of the octahydroindole scaffold has been a subject of considerable interest due to its prevalence in natural products and its utility as a building block in medicinal chemistry. nih.govresearchgate.net Early synthetic methods often focused on achieving the bicyclic ring system without precise control over the stereochemistry, resulting in mixtures of isomers that were difficult to separate. longdom.orglongdom.org

The development of synthetic routes has been largely driven by the pharmaceutical industry's need for enantiomerically pure intermediates for drugs like Perindopril. longdom.orgepo.org Initial industrial-scale syntheses faced challenges, including the formation of significant by-products and the need for extensive purification steps. epo.org Over time, research has shifted towards developing more efficient and stereoselective methods. A significant advancement was the move from classical methods, which sometimes employed hazardous reagents, to catalytic hydrogenation and other stereocontrolled reactions. nih.govgoogle.com The evolution of these syntheses reflects a broader trend in organic chemistry toward greater precision, efficiency, and stereochemical control. Modern strategies often involve catalytic hydrogenation of indole (B1671886) precursors, diastereoselective reactions, and sophisticated chiral resolution techniques to isolate the desired stereoisomer in high purity. nih.govnih.govresearchgate.net

Stereoselective Synthesis of Octahydro-1H-Indole-2-Carboxylic Acid

Catalytic hydrogenation is a primary method for synthesizing the saturated octahydroindole ring system from aromatic indole precursors. nih.gov This approach typically involves the reduction of (S)-indoline-2-carboxylic acid or indole-2-carboxylic acid. nih.govguidechem.com The choice of catalyst, solvent, and reaction conditions is crucial for both the efficiency of the reduction and the stereochemical outcome.

Hydrogenation of the indole nucleus is challenging due to its aromatic stability. nih.gov The reaction can lead to a mixture of diastereomers and potential byproducts from over-hydrogenation. longdom.orgnih.gov For instance, the hydrogenation of indole-2-carboxylic acid can produce a mixture of two major diastereoisomers. longdom.orglongdom.org Researchers have explored various catalytic systems to optimize this transformation. Platinum and palladium catalysts are commonly employed. nih.govnih.govguidechem.com One documented procedure involves hydrogenating (S)-indoline-2-carboxylic acid in acetic acid using platinum(IV) oxide (PtO₂) as the catalyst at elevated temperatures, yielding (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. nih.gov Another approach uses a palladium on carbon (Pd/C) catalyst in methanol. guidechem.com

| Starting Material | Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| (S)-Indoline-2-carboxylic acid | PtO₂ | Acetic Acid | 60 °C, 24 h | (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid | 85% | nih.gov |

| Indole-2-carboxylic acid | 10% Pd/C | Methanol | 60 °C, 5 MPa, 40 h | L-Octahydroindole-2-carboxylic acid | Not specified | guidechem.com |

| Indole-2-carboxylic acid | 7.5% Pd/C | Ethanol (B145695) | 60-65 °C, 5 MPa, 24 h | L-Octahydroindole-2-carboxylic acid | Not specified | guidechem.com |

| N-Boc-3-methyl-indole | Ru((R,R)-SINpEt)₂ | n-hexane | 100 bar H₂, 25-100 °C, 96 h | Chiral octahydroindole | High | acs.org |

Achieving high diastereoselectivity is paramount to avoid the separation of closely related isomers. longdom.org Diastereoselective routes aim to control the formation of the three chiral centers during the synthesis. One reported racemic synthesis utilizes a base-promoted Favorskii-type ring contraction of an α-chlorinated lactam, which proceeds with a high degree of diastereoselectivity. nih.gov Another advanced strategy, developed for the synthesis of phosphonic acid analogs, involves the highly diastereoselective addition of trimethyl phosphite (B83602) to N-acyliminium ion intermediates derived from enantiomerically pure cis-fused bicyclic pyrrolidin-2-ones. chemistryviews.orgresearchgate.net While this example is for a related phosphonic acid, it highlights the types of stereocontrolled addition reactions that can be employed to establish the desired stereochemistry in the bicyclic system. The modification of reduction conditions—such as the choice of catalyst, solvent, and the addition of acids—followed by recrystallization can also be used to synthesize specific diastereoisomers in an almost pure form. longdom.org

When a synthesis produces a racemic or diastereomeric mixture, chiral resolution is necessary to isolate the desired enantiomer. libretexts.org This is a common challenge in the synthesis of chiral compounds from achiral starting materials. libretexts.org

Several techniques are employed for the resolution of octahydroindole-2-carboxylic acid and its derivatives:

Diastereomeric Salt Formation : A widely used method involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base. libretexts.org This reaction forms a mixture of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. libretexts.org For the resolution of phenylmethyl octahydroindole-2-carboxylate, dibenzoyl-L-tartaric acid has been used as the resolving agent. quickcompany.in The desired diastereomeric salt is crystallized, separated, and then treated with a base to liberate the enantiomerically pure ester. quickcompany.in

Chromatographic Separation : High-performance liquid chromatography (HPLC) with a chiral stationary phase or a chiral mobile phase additive can be used to separate stereoisomers. researchgate.net A novel HPLC method has been described for the separation of three stereoisomers of octahydroindole-2-carboxylic acid using a mobile phase containing a complex of Cu(II) with L-phenylalaninamide. researchgate.net Another approach involves pre-column derivatization with a reagent like phenyl isothiocyanate (PITC) to form diastereomers that can be separated on a chiral column. researchgate.net

Formation of Covalent Diastereomers : The racemic mixture can be reacted with a chiral auxiliary to form a mixture of covalent diastereomers, which can then be separated by standard techniques like column chromatography. nih.gov After separation, the chiral auxiliary is cleaved to yield the resolved enantiomers. libretexts.org

The principles of green chemistry aim to make chemical synthesis more environmentally benign by reducing waste, avoiding hazardous substances, and improving energy efficiency. sphinxsai.comnih.gov In pharmaceutical synthesis, these considerations are increasingly important. mdpi.com

For octahydroindole synthesis, several green chemistry principles can be applied:

Use of Greener Solvents : A significant development has been the use of water as a solvent for the catalytic hydrogenation of unprotected indoles. nih.gov Traditionally performed in organic solvents like ethanol or acetic acid, conducting the reaction in water with a Pt/C catalyst and an acid activator like p-toluenesulfonic acid represents a greener alternative. nih.gov

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. sphinxsai.com Catalytic hydrogenation is inherently atom-economical. One-pot cascade reactions, where multiple transformations occur in a single reactor, can also improve atom economy and reduce waste from intermediate workups and purifications. researchgate.net

Biocatalysis : The use of enzymes to perform chemical transformations offers high selectivity under mild, aqueous conditions. mdpi.com While specific applications in octahydroindole synthesis are not detailed in the provided sources, biocatalysis is a growing field in pharmaceutical manufacturing for creating chiral intermediates. mdpi.com

Esterification Strategies for Benzyl (B1604629) Octahydro-1H-Indole-2-Carboxylate Formation

The final step in the synthesis of the target compound is the esterification of the octahydro-1H-indole-2-carboxylic acid precursor with benzyl alcohol. The most common method employed is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com

In a typical procedure, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (or its hydrochloride salt) is reacted with benzyl alcohol using p-toluenesulfonic acid as the catalyst. epo.orgquickcompany.ingoogle.com Toluene (B28343) is often used as the solvent. google.comgoogle.com The reaction is an equilibrium, and to drive it towards the ester product, the water formed as a byproduct is removed, typically by azeotropic distillation using a Dean-Stark apparatus. google.commasterorganicchemistry.comgoogle.com After the reaction is complete, the mixture is cooled, and the product, often the p-toluenesulfonate salt of benzyl octahydro-1H-indole-2-carboxylate, precipitates and can be isolated. google.comgoogle.com This salt is a stable, crystalline solid that is often the immediate precursor used in the subsequent coupling steps for the synthesis of the final active pharmaceutical ingredient. google.comgoogle.comgoogle.com

| Reactants | Catalyst | Solvent | Key Conditions | Product Form | Reference |

|---|---|---|---|---|---|

| Octahydroindole-2-carboxylic acid HCl, Benzyl alcohol | p-Toluenesulfonic acid | Toluene | Azeotropic removal of water | Phenylmethyl octahydroindole-2-carboxylate hydrochloride | quickcompany.in |

| (2S,3aS,7aS)-2-carboxyperhydroindole, Benzyl alcohol | 4-methylbenzenesulfonate (B104242) | Toluene | Azeotropic distillation | (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid phenylmethyl ester 4-methylbenzenesulfonate | google.comgoogle.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Octahydro-1H-indole-2-carboxylic acid (Oic) |

| Perindopril |

| Trandolapril |

| (S)-Indoline-2-carboxylic acid |

| Indole-2-carboxylic acid |

| Platinum(IV) oxide (PtO₂) |

| Palladium on carbon (Pd/C) |

| Trimethyl phosphite |

| Dibenzoyl-L-tartaric acid |

| L-phenylalaninamide |

| Phenyl isothiocyanate (PITC) |

| p-Toluenesulfonic acid |

| Benzyl alcohol |

| Toluene |

| Acetic acid |

| Methanol |

| Ethanol |

Direct Esterification Methods

Direct esterification of octahydro-1H-indole-2-carboxylic acid with benzyl alcohol is a common and straightforward approach. This reaction is typically catalyzed by a strong acid, such as p-toluenesulfonic acid (PTSA), to protonate the carboxylic acid and facilitate nucleophilic attack by benzyl alcohol. The reaction is driven to completion by the removal of water, often through azeotropic distillation.

The p-toluenesulfonate salt of this compound is a frequently isolated intermediate, confirming the utility of this method in industrial processes. cymitquimica.comnih.govnih.gov The general reaction is as follows:

Reaction Scheme: Direct Esterification

Key parameters for successful direct esterification include the choice of solvent for azeotropic water removal (e.g., toluene, benzene), reaction temperature, and the molar ratio of reactants and catalyst.

Table 1: Representative Conditions for Direct Benzyl Esterification

| Reactant | Alcohol | Catalyst | Solvent | Conditions | Product | Ref. |

| Octahydro-1H-indole-2-carboxylic acid | Benzyl Alcohol | p-Toluenesulfonic acid | Toluene | Reflux with Dean-Stark trap | This compound p-toluenesulfonate salt | cymitquimica.com |

Transesterification Processes

Transesterification offers an alternative route to this compound, particularly when a different ester of the octahydroindole-2-carboxylic acid is more readily available. For instance, an ethyl or methyl ester can be converted to the corresponding benzyl ester by treatment with benzyl alcohol in the presence of a suitable catalyst. This equilibrium-driven reaction is often facilitated by using a large excess of benzyl alcohol or by removing the lower-boiling alcohol byproduct.

While specific examples for the direct transesterification to this compound are not extensively detailed in readily available literature, the principle is a standard method in organic synthesis. organic-chemistry.orgresearchgate.net

Protective Group Strategies for the Carboxylic Acid Functionality

In multi-step syntheses, the carboxylic acid group of octahydro-1H-indole-2-carboxylic acid is often protected as a benzyl ester. This strategy prevents the acidic proton from interfering with subsequent reactions and protects the carboxyl group from undesired transformations. The benzyl group is a popular choice due to its stability under a wide range of reaction conditions and its facile removal by catalytic hydrogenolysis.

The introduction of the benzyl protecting group can be achieved using benzyl halides (e.g., benzyl bromide or benzyl chloride) in the presence of a base, or by using benzyl chloroformate (Cbz-Cl) under basic conditions. wikipedia.orgcommonorganicchemistry.com Benzyl chloroformate is particularly effective for the simultaneous protection of both the amine and carboxylic acid functionalities if desired, though selective protection of the carboxylic acid can be achieved under controlled conditions.

Deprotection: A significant advantage of the benzyl ester is its clean removal via catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, and a hydrogen source), which yields the free carboxylic acid and toluene as a byproduct. This mild deprotection method is compatible with many other functional groups. organic-chemistry.org

Novel Synthetic Approaches to the Octahydroindole Core

The construction of the bicyclic octahydroindole skeleton is a key challenge in the synthesis of the target molecule. Several modern synthetic strategies have been developed to create this core structure with high stereocontrol.

Intramolecular Cycloaddition Reactions (e.g., Diels-Alder)

The intramolecular Diels-Alder reaction is a powerful tool for the construction of polycyclic systems, including the octahydroindole core. nih.govorganic-chemistry.org This reaction involves a molecule containing both a diene and a dienophile, which undergo a [4+2] cycloaddition to form the bicyclic structure in a single, often highly stereoselective, step.

In the context of octahydroindole synthesis, a suitably substituted nitrogen-containing diene can be tethered to a dienophile. Upon heating or in the presence of a Lewis acid catalyst, the intramolecular cycloaddition proceeds to furnish the desired octahydroindole skeleton. The stereochemistry of the final product is dictated by the geometry of the transition state, which can often be predicted and controlled. For example, the synthesis of octahydro-isoindole skeletons, which are structural isomers of the target, has been achieved through enzyme-catalyzed intramolecular Diels-Alder reactions, highlighting the potential for biocatalysis in this area. rsc.org

Transformations from Furan (B31954) and Pyrrole (B145914) Derivatives

Furan and pyrrole derivatives serve as versatile starting materials for the synthesis of more complex heterocyclic systems. The furan ring can act as a masked diene in Diels-Alder reactions, which upon subsequent transformations can lead to the formation of the octahydroindole core.

Pyrrole derivatives, being structurally closer to the indole core, are also valuable precursors. For instance, functionalized pyrroles can undergo catalytic hydrogenation and subsequent cyclization reactions to build the fused cyclohexane (B81311) ring. The synthesis of highly functionalized pyrroles is well-established, providing a range of starting materials for this approach. nih.govresearchgate.net

Metal-Catalyzed Cyclization Reactions

Transition metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds. While many methods focus on the synthesis of aromatic indoles, the principles can be extended to the formation of the saturated octahydroindole system.

Catalytic Hydrogenation: One of the most direct methods to access the octahydroindole core is through the complete hydrogenation of an indole-2-carboxylate (B1230498) precursor. This is typically achieved using heterogeneous catalysts such as platinum or rhodium on a solid support under a hydrogen atmosphere. The choice of catalyst, solvent, and reaction conditions is crucial to achieve complete saturation of the aromatic ring without undesired side reactions. For instance, ruthenium-N-heterocyclic carbene (Ru-NHC) complexes have been shown to be effective for the asymmetric hydrogenation of indoles to chiral octahydroindoles. acs.org The use of an acid co-catalyst, such as p-toluenesulfonic acid, can activate the indole ring towards hydrogenation. nih.gov

Table 2: Metal Catalysts for Indole Hydrogenation

| Catalyst | Substrate | Product | Reference |

| Platinum on Carbon (Pt/C) | Indoles | Indolines/Octahydroindoles | nih.gov |

| Ruthenium-NHC complex | N-Boc-3-methyl-indole | N-Boc-3-methyl-octahydroindole | acs.org |

Other Metal-Catalyzed Cyclizations: While less common for the direct synthesis of the saturated octahydroindole-2-carboxylate, other metal-catalyzed reactions such as C-H activation and cyclization of appropriately substituted acyclic precursors could potentially be employed to construct the bicyclic framework.

Optimization of Reaction Conditions and Yields

Optimization of Indole Ring Hydrogenation

A critical step in forming the octahydro-1H-indole core is the complete reduction of an indole-2-carboxylate precursor. The choice of catalyst, solvent, temperature, and hydrogen pressure is paramount to achieving high conversion and selectivity. Studies on the hydrogenation of related aromatic carboxylic acids provide valuable insights into the optimization of this process.

The catalyst system is a primary determinant of the reaction's outcome. For instance, in the hydrogenation of benzoic acid, different catalysts selectively reduce either the aromatic ring or the carboxylic acid group. A 5% Palladium on carbon (Pd/C) catalyst demonstrates high selectivity for ring hydrogenation, yielding cyclohexane carboxylic acid, whereas a 5% Ruthenium-29% Tin on Alumina (Ru-Sn/Al2O3) catalyst chemoselectively reduces the carboxylic group to produce benzyl alcohol. researchgate.net A 5% Ruthenium on carbon (Ru/C) catalyst, however, is active for the hydrogenation of both the aromatic ring and the carboxylic group. researchgate.net

Solvent systems also play a significant role. The use of a 1:1 binary solvent system of 1,4-dioxane (B91453) and water with a 5% Ru/C catalyst resulted in 100% conversion of benzoic acid and an 86% selectivity towards cyclohexane carboxylic acid, effectively suppressing the formation of hydrogenolysis byproducts like toluene and methyl cyclohexane. researchgate.net

Further optimization can be achieved by adjusting temperature and pressure. In the hydrogenation of benzoic acid to benzyl alcohol over a Platinum-Tin dioxide (Pt/SnO2) catalyst, excellent yields (98% conversion) and selectivity (97%) were achieved at 190°C and 30 bar H2 pressure. qub.ac.uk The reaction rate showed a positive correlation with both hydrogen pressure and the concentration of benzoic acid. qub.ac.uk

Table 1: Effect of Catalyst and Solvent on Hydrogenation of Benzoic Acid This table illustrates catalyst and solvent effects on a model substrate, providing principles applicable to the hydrogenation of indole-2-carboxylic acid precursors.

| Catalyst | Solvent | Key Product | Selectivity | Conversion |

| 5% Pd/C | 1,4-Dioxane | Cyclohexane carboxylic acid | 100% | - |

| 5% Ru/C | 1,4-Dioxane/Water (1:1) | Cyclohexane carboxylic acid | 86% | 100% |

| 5%Ru-29%Sn/Al2O3 | 1,4-Dioxane | Benzyl alcohol | 100% | - |

| 5% Pt/SnO2 | Dioxane | Benzyl alcohol | 97% | 98% |

Optimization of Esterification Conditions

The esterification of octahydro-1H-indole-2-carboxylic acid with benzyl alcohol is another key step where optimization is crucial for achieving high yields. Studies on the esterification of various carboxylic acids with benzyl alcohol highlight important parameters.

The choice of catalyst is fundamental. Solid acid catalysts, such as zeolites, are often preferred as they can be easily separated from the reaction mixture. In the esterification of acetic acid with benzyl alcohol, zeolite HX was found to be an effective catalyst. The catalytic activity is influenced by factors like the molar ratio of reactants, reaction time, and catalyst loading. An increase in the concentration of benzyl alcohol led to higher conversion of acetic acid, reaching up to 58.78%. Similarly, increasing the reaction time and the amount of catalyst used also resulted in improved conversion.

A study using sulfated metal-incorporated MCM-48 as a catalyst for the same reaction identified optimal conditions for achieving high selectivity. Using a 9% (w/w) S-Fe-MCM-48 catalyst in a solvent-free system at 60°C for 6 hours, with a benzyl alcohol to acetic acid molar ratio of 2:1, yielded benzyl acetate (B1210297) with 98.9% selectivity. nih.gov The catalyst also demonstrated good reusability over five cycles. nih.gov Microwave irradiation has also been explored to accelerate the esterification of dicarboxylic acids with benzyl alcohol, proving faster than conventional thermal conditions. researchgate.net

Table 2: Optimization of Benzyl Alcohol Esterification with Acetic Acid This table shows optimized parameters from model esterification reactions, relevant to the synthesis of the target compound.

| Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Time (h) | Selectivity (%) |

| Zeolite HX | 6:1 | - | 12 | - |

| 9% S-Fe-MCM-48 | 2:1 | 60 | 6 | 98.9 |

Optimization of Indole Ring Formation via Pictet-Spengler Reaction

Acid catalysis is traditionally employed. A study on tandem Pictet-Spengler reactions found that 50% trifluoroacetic acid (TFA) in dichloroethane (DCE) at reflux was the optimal condition. researchgate.net The choice of acid and solvent significantly impacts the reaction's efficiency.

More recently, asymmetric catalysis has been developed to control stereochemistry, which is crucial for pharmaceutical intermediates. Gold(I) complexes have been shown to catalyze asymmetric Pictet-Spengler reactions between tryptamines and arylaldehydes, producing tetrahydro-β-carbolines in high yields (up to 97%) and high enantioselectivities (up to 95% ee). acs.org The reaction conditions, including the specific chiral ligand on the gold catalyst, are fine-tuned to achieve the desired outcome. For example, the reaction of tryptamine (B22526) with benzaldehyde (B42025) using a specific cationic chiral Au(I) complex afforded the product in 97% yield and with 92% enantiomeric excess. acs.org The nature of the substituent on the aldehyde was also found to influence the enantioselectivity. acs.org

Table 3: Optimization of Pictet-Spengler Reaction Conditions This table provides examples of condition optimization for a key ring-forming reaction used in synthesizing indole precursors.

| Catalyst/Acid | Solvent | Substrate 1 | Substrate 2 | Yield (%) | Enantiomeric Excess (ee %) |

| 50% TFA | DCE | Substituted Tryptamine | 4-Methoxybenzaldehyde | - | - |

| Chiral Au(I) Complex | - | Tryptamine | Benzaldehyde | 97 | 92 |

| Chiral Au(I) Complex | - | Tryptamine | Terephthalaldehyde | 86 | 95 |

Chemical Transformations and Reactivity of Benzyl Octahydro 1h Indole 2 Carboxylate

De-esterification and Decarboxylation Pathways

The benzyl (B1604629) ester functionality of benzyl octahydro-1H-indole-2-carboxylate can be cleaved through several methods, with catalytic hydrogenolysis being the most common. This process, often referred to as debenzylation, involves the use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction is typically carried out in a protic solvent such as ethanol (B145695) and proceeds under mild conditions, yielding octahydro-1H-indole-2-carboxylic acid and toluene (B28343) as a byproduct. This transformation is a key step in the synthesis of pharmaceuticals like Perindopril.

Alternatively, the ester can be hydrolyzed under basic or acidic conditions, although this method is less frequently employed due to the potential for side reactions. Basic hydrolysis, using reagents like lithium hydroxide (B78521) in a mixture of dimethoxyethane and water, can effectively cleave the ester to the corresponding carboxylate salt.

Decarboxylation of the resulting octahydro-1H-indole-2-carboxylic acid is a potential subsequent reaction, though often not a desired one in synthetic pathways targeting ACE inhibitors. The decarboxylation of heterocyclic carboxylic acids can be achieved under thermal conditions or in the presence of a catalyst. For instance, heating the carboxylic acid in a high-boiling solvent like N,N-dimethylformamide (DMF), sometimes with an acid catalyst, can lead to the removal of the carboxyl group and the formation of octahydro-1H-indole. The stability of the resulting carbanion intermediate influences the ease of decarboxylation.

| Transformation | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| De-esterification (Hydrogenolysis) | H₂, Pd/C, Ethanol, ~30°C, ~5 kg/cm² H₂ pressure | (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid | Commonly used in the synthesis of Perindopril. |

| De-esterification (Hydrolysis) | LiOH, Dimethoxyethane/H₂O | Lithium (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate | A milder alternative to strong acid or base hydrolysis. |

| Decarboxylation | Heat, N,N-Dimethylformamide (DMF), Acid catalyst (e.g., Formic acid) | Octahydro-1H-indole | Generally an undesired side reaction in pharmaceutical synthesis. |

Functional Group Interconversions on the Octahydroindole Scaffold

The functional groups present in this compound allow for a variety of interconversions. The benzyl ester can be reduced to the corresponding primary alcohol, (octahydro-1H-indol-2-yl)methanol, using a strong reducing agent like lithium borohydride. This transformation provides a route to novel derivatives with different biological activities.

The secondary amine of the octahydroindole ring can undergo oxidation, though this can be challenging to control. Strong oxidizing agents may lead to complex mixtures of products. However, under specific conditions, it is possible to achieve selective oxidation.

Furthermore, the carboxylic acid obtained after de-esterification can be converted into other functional groups. For example, it can be transformed into an amide via coupling with an amine in the presence of a suitable coupling agent. It can also be reduced to the corresponding alcohol, as mentioned above for the ester.

Reactions Involving the Indole (B1671886) Nitrogen Atom

The secondary amine in the octahydroindole ring is nucleophilic and readily undergoes N-alkylation and N-acylation reactions. These reactions are fundamental to the use of this compound as a building block in medicinal chemistry.

N-Acylation: This is a key reaction in the synthesis of ACE inhibitors like Perindopril and Trandolapril. The nitrogen atom is typically acylated by reacting the benzyl ester with a suitable N-protected amino acid derivative, such as N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine, in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and an additive such as 1-hydroxybenzotriazole (B26582) (HOBT). The reaction is usually carried out in an aprotic solvent like methylene (B1212753) chloride.

N-Alkylation: The indole nitrogen can also be alkylated using various alkylating agents, such as alkyl halides or tosylates, in the presence of a base. The choice of base and solvent can influence the regioselectivity of the reaction, favoring N-alkylation over potential C-alkylation at other positions on the ring, although in the saturated octahydroindole system, N-alkylation is the predominant pathway.

| Reaction Type | Reagents and Conditions | Product Type | Example Application |

|---|---|---|---|

| N-Acylation | N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine, DCC, HOBT, Triethylamine, Methylene chloride | N-Acylated octahydroindole derivative | Synthesis of Perindopril |

| N-Alkylation | Alkyl halide (e.g., Benzyl bromide), Base (e.g., K₂CO₃), Aprotic solvent (e.g., Acetonitrile) | N-Alkylated octahydroindole derivative | Synthesis of various bioactive molecules |

Stereochemical Implications in Derivative Formation

The stereochemistry of this compound is of paramount importance, particularly in the synthesis of chiral drugs. The (2S,3aS,7aS) stereoisomer is the key intermediate for the synthesis of Perindopril. The three chiral centers in this molecule dictate the spatial arrangement of the substituents and, consequently, the biological activity of the final product.

During chemical transformations, it is crucial to control the stereochemistry to avoid the formation of unwanted diastereomers. For instance, in the N-acylation step of Perindopril synthesis, the stereochemical integrity of both the octahydroindole core and the incoming amino acid derivative must be maintained. The use of appropriate coupling agents and reaction conditions helps to minimize epimerization at the chiral centers.

The formation of the octahydroindole ring itself can be achieved through stereoselective methods, such as the catalytic hydrogenation of an indole-2-carboxylic acid precursor. The choice of catalyst and reaction conditions can influence the diastereoselectivity of the hydrogenation, leading to the desired cis-fused ring system.

Chemo-, Regio-, and Stereoselectivity in Reactions

Chemoselectivity: In reactions involving derivatives of this compound that contain multiple functional groups, chemoselectivity becomes a critical consideration. For example, during the reduction of an N-acylated derivative, it is often desirable to selectively reduce the benzyl ester without affecting other carbonyl groups, such as amides. This can be achieved by choosing a suitable reducing agent and reaction conditions. Catalytic hydrogenolysis is a prime example of a chemoselective method that cleaves the benzyl ester while leaving other functional groups intact.

Regioselectivity: The octahydroindole scaffold presents multiple sites for potential reactions. However, the reactivity of the different positions varies. The nitrogen atom is generally the most nucleophilic site, leading to a high regioselectivity for N-alkylation and N-acylation over C-alkylation, especially in the saturated ring system. In the case of the unsaturated indole-2-carboxylate (B1230498) precursor, electrophilic substitution typically occurs at the C3 position of the indole ring.

Stereoselectivity: As previously discussed, achieving high stereoselectivity is crucial in the synthesis of chiral molecules derived from this compound. The inherent chirality of the starting material can be used to direct the stereochemical outcome of subsequent reactions. For example, the diastereoselective α-alkylation of protected octahydroindole-2-carboxylic acid has been reported, where the existing stereocenters influence the approach of the electrophile, leading to the preferential formation of one diastereomer. The rigid, fused-ring structure of the octahydroindole core plays a significant role in enforcing this stereocontrol.

Advanced Spectroscopic and Structural Characterization of Benzyl Octahydro 1h Indole 2 Carboxylate and Its Isomers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Benzyl (B1604629) octahydro-1H-indole-2-carboxylate, providing detailed information about the connectivity, stereochemistry, and conformational dynamics of the molecule.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene (B1212753) protons, and the protons of the saturated bicyclic octahydroindole ring system. The chemical shifts and coupling constants of the protons on the octahydroindole core are particularly informative for determining the relative stereochemistry of the substituents. For instance, the coupling constants between vicinal protons can help differentiate between cis and trans isomers. tutorchase.comblogspot.com

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex proton and carbon signals and for elucidating the stereochemical relationships.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of connections between adjacent protons within the octahydroindole ring and confirming the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different fragments of the molecule, for example, linking the benzyl ester group to the C2 carbon of the indole (B1671886) core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry and conformation of the molecule. It detects through-space interactions between protons that are in close proximity. For Benzyl octahydro-1H-indole-2-carboxylate, NOESY can reveal key correlations between protons on the fused ring system, which helps to establish their relative orientations (e.g., cis or trans).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzyl (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylate (Illustrative)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H | ~3.5 - 4.0 | ~60 - 65 |

| C3a-H | ~2.0 - 2.5 | ~40 - 45 |

| C7a-H | ~2.8 - 3.2 | ~55 - 60 |

| Octahydroindole Ring CH/CH₂ | ~1.2 - 2.2 | ~20 - 40 |

| Benzyl CH₂ | ~5.1 - 5.3 (AB system) | ~65 - 70 |

| Benzyl Aromatic CH | ~7.2 - 7.4 | ~127 - 136 |

| C=O | - | ~170 - 175 |

For chiral molecules like this compound, determining the enantiomeric excess (e.e.) is critical. Chiral NMR shift reagents, typically lanthanide complexes, can be used for this purpose. rsc.org These reagents form diastereomeric complexes with the enantiomers of the analyte, leading to the separation of their signals in the NMR spectrum. The integration of the separated signals allows for the quantification of each enantiomer and thus the determination of the e.e. For amino acid esters, chiral lanthanide complexes such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) are often effective. rsc.org The coordination of the lanthanide to the ester and amine functionalities induces significant shifts in the proton signals, particularly those close to the chiral centers, allowing for the resolution of the enantiomeric signals.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Polymorph Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can be used to characterize different polymorphic forms.

The IR spectrum would be expected to show characteristic absorption bands for the key functional groups:

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine in the octahydroindole ring.

C-H Stretches: Aromatic C-H stretching vibrations from the benzyl group would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the octahydroindole ring would be observed just below 3000 cm⁻¹.

C=O Stretch: A strong absorption band for the ester carbonyl group is expected in the range of 1730-1750 cm⁻¹.

C-O Stretch: The C-O stretching of the ester group would likely appear in the 1150-1250 cm⁻¹ region.

Aromatic C=C Stretches: Bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring.

Raman spectroscopy , being complementary to IR, would also be sensitive to these vibrations, particularly the non-polar bonds such as the C=C bonds of the aromatic ring. Any variations in the crystal packing due to polymorphism would result in subtle but measurable shifts in the vibrational frequencies and changes in peak shapes in both IR and Raman spectra, making these techniques useful for identifying and distinguishing between different solid-state forms.

Table 2: Predicted Characteristic IR Absorption Bands for this compound (Illustrative)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (amine) | 3300 - 3500 | Medium |

| C-H Stretch (aromatic) | 3030 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Medium-Strong |

| C=O Stretch (ester) | 1730 - 1750 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (ester) | 1150 - 1250 | Strong |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The nominal molecular weight of the compound is 259.35 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

In electron ionization (EI) or electrospray ionization (ESI) mass spectrometry, the molecule would undergo characteristic fragmentation. Key fragmentation pathways for benzyl esters of amino acids often involve the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium (B1234903) ion at m/z 91. nih.govnih.gov Other common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂Ph). libretexts.org For the octahydroindole core, fragmentation could involve ring-opening reactions and the loss of small neutral molecules.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Illustrative)

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 259 | [M]⁺ | Molecular Ion |

| 152 | [M - OCH₂Ph]⁺ | Loss of benzyloxy radical |

| 108 | [C₇H₈O]⁺ | Benzyl alcohol cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

The analysis of the crystal packing reveals how the molecules are arranged in the crystal lattice and the nature of the intermolecular interactions that hold them together. For this compound, hydrogen bonding involving the N-H group of the indole ring and the carbonyl oxygen of the ester group would be expected to play a significant role in the crystal packing. ias.ac.inmdpi.com Additionally, van der Waals interactions and potential π-π stacking interactions between the benzyl groups of adjacent molecules could further stabilize the crystal structure. Understanding these interactions is crucial as they can influence the physical properties of the solid, such as its melting point, solubility, and stability.

Polymorphism Studies

Polymorphism, the ability of a solid material to exist in two or more crystalline forms with different arrangements or conformations of the molecules in the crystal lattice, is a critical area of study in pharmaceutical sciences. symbiosisonlinepublishing.com Different polymorphic forms of a compound can exhibit distinct physicochemical properties, including solubility, melting point, stability, and bioavailability, which can significantly impact the efficacy and manufacturability of a drug substance. symbiosisonlinepublishing.comnih.gov For a complex molecule such as this compound, which serves as a key intermediate in the synthesis of pharmacologically active agents, a thorough investigation of its solid-state properties is essential to ensure consistency and control during the manufacturing process.

The study of polymorphism in a compound like this compound typically involves a screening process to identify potential polymorphic forms. This is often achieved by crystallization of the compound under a variety of conditions, including different solvents, temperatures, and cooling rates. jagiellonskiecentruminnowacji.pl Once different crystalline forms are obtained, they are characterized using a suite of analytical techniques to elucidate their structural differences.

Key Techniques for Polymorphism Characterization:

Powder X-ray Diffraction (PXRD): This is a primary technique for identifying and distinguishing between different polymorphic forms. jagiellonskiecentruminnowacji.plrigaku.com Each crystalline form produces a unique diffraction pattern, which serves as a fingerprint for that specific polymorph.

Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal properties of the different forms, such as their melting points and enthalpies of fusion. allfordrugs.com These thermal events are unique to each polymorph and can be used to identify them and study their relative thermodynamic stability.

Thermogravimetric Analysis (TGA): TGA is often used in conjunction with DSC to determine if a crystalline form is a solvate or a hydrate (B1144303) by measuring weight loss upon heating. allfordrugs.com

Microscopy: Techniques such as polarized light microscopy can be used to observe the crystal habit and morphology of different polymorphs.

Table 1: Illustrative Polymorphism Data for this compound

| Property | Form I | Form II |

| Crystal System | Monoclinic | Orthorhombic |

| PXRD Peaks (2θ) | 8.5°, 12.3°, 15.8°, 21.1° | 9.2°, 14.5°, 18.9°, 23.4° |

| Melting Point (DSC) | 155 °C | 148 °C |

| Enthalpy of Fusion | 25 kJ/mol | 21 kJ/mol |

| Crystal Habit | Prismatic needles | Rhombic plates |

| Thermodynamic Stability | More stable form | Metastable form |

The data presented in Table 1 is hypothetical and serves to demonstrate the distinct characteristics that would be used to identify and classify different polymorphs of this compound. The identification and characterization of the most stable polymorphic form is a crucial step in pharmaceutical development to prevent unintended polymorphic transformations during storage or formulation, which could alter the product's performance. symbiosisonlinepublishing.com

Chiroptical Methods (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Stereoisomer Differentiation

This compound possesses multiple stereocenters, giving rise to a number of possible stereoisomers. The specific stereochemistry of this molecule is critical for its intended use as a chiral building block in the synthesis of stereochemically pure active pharmaceutical ingredients. Chiroptical methods, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful, non-destructive techniques used to differentiate between stereoisomers and determine their absolute configuration. libretexts.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. leidenuniv.nlscispace.com As the wavelength of the light approaches an electronic absorption band of a chiral molecule, the magnitude of the rotation changes dramatically, a phenomenon known as the Cotton effect. libretexts.org The shape and sign (positive or negative) of the Cotton effect curve are characteristic of the stereochemistry of the molecule.

Circular Dichroism (CD): CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. leidenuniv.nl A CD spectrum consists of positive or negative peaks (also referred to as Cotton effects) in the regions of the molecule's chromophoric absorption. The sign and intensity of these peaks are directly related to the three-dimensional arrangement of atoms around the chromophore and are thus highly sensitive to the stereochemistry.

For this compound, the ester and benzyl groups act as chromophores that can be analyzed by ORD and CD. The spatial arrangement of these groups relative to the chiral centers of the octahydroindole ring will dictate the chiroptical properties of each stereoisomer. By comparing the experimental ORD and CD spectra to those of reference compounds with known absolute configurations or to theoretical calculations, the absolute stereochemistry of a particular isomer can be determined.

The following table provides illustrative ORD and CD data for two enantiomers of a specific diastereomer of this compound, demonstrating how these techniques can distinguish between them.

Table 2: Illustrative Chiroptical Data for Stereoisomers of this compound

| Stereoisomer | Optical Rotatory Dispersion (ORD) | Circular Dichroism (CD) |

| (2S,3aS,7aS)-Isomer | Positive Cotton effect | Positive peak at ~220 nm |

| Peak at ~230 nm | ||

| Trough at ~210 nm | ||

| (2R,3aR,7aR)-Isomer | Negative Cotton effect | Negative peak at ~220 nm |

| Trough at ~230 nm | ||

| Peak at ~210 nm |

The data in Table 2 is hypothetical but reflects the principle of enantiomers having mirror-image ORD and CD spectra. A positive Cotton effect in the ORD of the (2S,3aS,7aS)-isomer would correspond to a negative Cotton effect for its (2R,3aR,7aR)-enantiomer. libretexts.org Similarly, a positive peak in the CD spectrum of one enantiomer will be a negative peak for the other. These distinct spectral fingerprints allow for unambiguous differentiation of the stereoisomers of this compound, which is essential for quality control in its synthesis and use.

Computational and Theoretical Studies on Octahydroindole 2 Carboxylate Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the electronic structure and spectroscopic properties of indole-based systems. sciforum.net DFT methods are used to calculate optimized molecular geometries, bond lengths, and bond angles, which can then be compared with experimental data from techniques like X-ray crystallography. nih.govmdpi.com For molecules in the indole (B1671886) carboxylate family, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been shown to provide reliable predictions of geometric parameters. ijrar.org

Analysis of the electronic structure often involves examining the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govtandfonline.com The energy gap between the HOMO and LUMO is a key parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap generally implies higher reactivity. nih.gov For substituted indole systems, the HOMO-LUMO energy gap strongly supports the presence of intramolecular energy transfer. These calculations also allow for the mapping of molecular electrostatic potential, which is crucial for understanding intermolecular interactions. tandfonline.com

Furthermore, DFT is a powerful tool for predicting vibrational spectra (FT-IR and FT-Raman), which aids in the assignment of experimentally observed vibrational bands. ijrar.org Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts and Fukui functions can also be performed to provide a comparative study between experimental and theoretical data for substituted indole derivatives. sciforum.net

| Property | Computational Method | Predicted Value/Observation | Reference Application |

| Molecular Geometry | DFT (B3LYP/6-311++G(d,p)) | Optimized bond lengths and angles. | Ethyl Indole-2-Carboxylate (B1230498) ijrar.org |

| Electronic Properties | DFT | HOMO-LUMO energy gap, molecular electrostatic potential. | Indole Derivatives tandfonline.com |

| Vibrational Spectra | DFT | Prediction of FT-IR and FT-Raman frequencies. | Ethyl Indole-2-Carboxylate ijrar.org |

| NMR Spectra | DFT (GIAO method) | Calculation of 1H and 13C chemical shifts. | Benzylsulfanyl-triazolyl-indole mdpi.com |

Conformational Analysis and Energy Landscapes

Computational conformational analysis can map the potential energy landscape of the molecule, identifying low-energy conformers and the energy barriers between them. For fused ring systems, the cyclohexane (B81311) ring typically adopts a stable chair conformation to minimize angular and torsional strain. The pyrrolidine (B122466) ring is more flexible and can adopt various envelope or twist conformations. The relative orientation of these two rings (a cis-fusion in the case of (2S,3aR,7aS)-octahydroindole) creates a distinct V-shape.

Studies on related saturated nitrogen heterocycles, such as N-acylpiperidines, show that pseudoallylic strain can dictate the preference for substituents to be in axial or equatorial positions. nih.gov Quantum mechanical calculations suggest that for some N-substituted piperidines, an axial orientation of a substituent at the 2-position is energetically favored over an equatorial one to minimize steric repulsion, a principle that also applies to the octahydroindole system. nih.gov The thermodynamically most stable arrangement for octahydroindole-2-carboxylic acid derivatives is typically the one that minimizes unfavorable steric interactions.

| Feature | Description | Implication |

| Bicyclic Core | cis-fused cyclohexane and pyrrolidine rings. | Creates a rigid, V-shaped three-dimensional structure. |

| Cyclohexane Ring | Adopts a stable chair conformation. | Minimizes ring strain, contributing to overall stability. |

| Pyrrolidine Ring | Can adopt flexible envelope or twist conformations. | Allows for minor adjustments in overall molecular shape. |

| Substituent Position | The carboxylate group at the 2-position preferentially adopts an orientation that minimizes steric hindrance (e.g., 1,3-diaxial interactions). | Determines the molecule's interaction profile with biological targets. |

Molecular Dynamics Simulations to Explore Conformational Flexibility

While quantum chemical calculations can identify stable, low-energy conformations, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of a molecule over time. theadl.comnih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe how a molecule like benzyl (B1604629) octahydro-1H-indole-2-carboxylate behaves in a simulated physiological environment, such as in a water box. mdpi.com

An MD simulation can reveal the interplay between different conformers, the stability of the bicyclic core, and the flexibility of the benzyl and carboxylate side chains. nih.gov Key metrics are used to analyze the simulation trajectory:

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or residues around their average positions. mdpi.com It helps to identify the most flexible parts of the molecule. For benzyl octahydro-1H-indole-2-carboxylate, higher RMSF values would be expected for the atoms of the benzyl ester group compared to the more rigid atoms of the fused ring system.

Radius of Gyration (Rg): This parameter measures the compactness of the molecule's structure over the simulation time. mdpi.com A consistent Rg value suggests that the molecule is not undergoing major unfolding or conformational changes.

These simulations are crucial for understanding how the molecule might adapt its shape upon binding to a biological target, a concept known as "induced fit". theadl.com

| Analysis Metric | Information Provided | Expected Result for this compound |

| RMSD | Stability of the overall molecular structure. | Low and stable values for the bicyclic core, indicating structural rigidity. |

| RMSF | Flexibility of specific atomic regions. | Higher values for the benzyl and ester groups; lower values for the fused rings. |

| Radius of Gyration (Rg) | Compactness and folding of the molecule. | Relatively stable values, indicating a consistent overall shape. |

Reaction Mechanism Elucidation using Computational Methods

Computational methods, especially DFT, are widely used to elucidate the mechanisms of organic reactions. rsc.org They allow for the study of reaction pathways, the identification of transition states, and the calculation of activation energies, providing a detailed picture of how a reaction proceeds. umn.eduresearchgate.net

The synthesis of the octahydroindole-2-carboxylate core typically involves the catalytic hydrogenation of an indole-2-carboxylate precursor. nih.gov A computational study of this reaction could map the potential energy surface for the stepwise addition of hydrogen across the double bonds of the indole ring system. Such a study would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the starting material (e.g., benzyl indole-2-carboxylate) and the final product.

Transition State Searching: Locating the transition state structures for each step of the hydrogenation process. The transition state represents the highest energy point along the reaction coordinate.

By comparing the energy barriers for different possible pathways, computational chemists can predict the most likely reaction mechanism. For instance, calculations could determine whether hydrogenation proceeds first on the benzene (B151609) or the pyrrole (B145914) ring and elucidate the stereochemical outcome of the reaction, explaining why specific diastereomers like the (2S,3aR,7aS) form are preferentially formed.

In Silico Design Principles for Octahydroindole-Based Scaffolds

The octahydroindole framework is considered a "privileged scaffold" in medicinal chemistry. researchgate.net Privileged scaffolds are molecular structures that are capable of binding to multiple biological targets, making them excellent starting points for drug discovery. nih.gov The rigid, three-dimensional nature of the octahydroindole core allows for the precise spatial orientation of functional groups, which can be tailored to interact with the binding sites of specific proteins or enzymes. whiterose.ac.uk

In silico (computer-aided) drug design plays a vital role in leveraging such scaffolds. nih.govresearchgate.net The design process often follows these principles:

Structure-Based Drug Design (SBDD): If the 3D structure of the biological target is known, molecular docking can be used to predict how different derivatives of the octahydroindole scaffold will bind. nih.gov Virtual libraries of compounds can be screened to identify candidates with the best predicted binding affinity and interaction profile. nih.gov

Ligand-Based Drug Design (LBDD): When the target structure is unknown, models can be built based on a set of known active molecules. Quantitative Structure-Activity Relationship (QSAR) studies can correlate the structural features of octahydroindole derivatives with their biological activity, leading to statistical models that can predict the activity of new, untested compounds. espublisher.com

Scaffold Decoration: The octahydroindole core provides multiple points for chemical modification. In silico methods guide the "decoration" of this scaffold by suggesting which functional groups should be added at specific positions (e.g., the N1 position of the pyrrole ring, or substitutions on the benzyl group) to enhance potency, selectivity, or pharmacokinetic properties. nih.gov

The goal is to use the rigid octahydroindole backbone to hold key interacting groups in an optimal geometric arrangement for binding, thereby designing more effective and selective therapeutic agents. espublisher.comstereoelectronics.org

| Design Principle | In Silico Method | Application to Octahydroindole Scaffolds |

| Target Interaction | Molecular Docking | Placing the rigid scaffold into a target's binding site and predicting binding modes and affinities. orientjchem.org |

| Activity Prediction | QSAR | Building models that relate chemical modifications of the scaffold to changes in biological activity. espublisher.com |

| Library Design | Virtual Screening | Rapidly evaluating large virtual libraries of octahydroindole derivatives to prioritize candidates for synthesis. nih.gov |

| Property Optimization | ADMET Prediction | Calculating properties like solubility, permeability, and metabolic stability to design drug-like molecules. |

Applications of Benzyl Octahydro 1h Indole 2 Carboxylate in Chemical Synthesis and Research

Development of Octahydroindole-Based Molecular Scaffolds for Chemical Biology Research

The indole (B1671886) nucleus and its saturated derivatives are considered "privileged scaffolds" in medicinal chemistry due to their ability to bind to numerous biological targets. researchgate.net The octahydroindole core, in particular, offers a sp³-rich framework that provides access to a broader range of chemical space compared to flat aromatic systems.

Starting from a core structure like benzyl (B1604629) octahydro-1H-indole-2-carboxylate, various diversification strategies can be employed to generate libraries of related compounds for chemical biology research. researchgate.net Once the benzyl group is removed to unmask the carboxylic acid and the secondary amine is available, these two functional groups serve as primary handles for modification.

Key diversification strategies include:

Amide Bond Formation : The secondary amine can be acylated with a wide variety of carboxylic acids, sulfonyl chlorides, or other electrophiles to explore structure-activity relationships.

Carboxylic Acid Modification : The carboxylate group can be converted into various amides, esters, or other functional groups.

Ring Functionalization : Although more challenging, C-H activation or other functionalization methods can be used to introduce substituents onto the carbocyclic portion of the octahydroindole ring, further increasing molecular diversity.

These strategies allow for the systematic modification of the core scaffold to optimize binding to a specific biological target or to develop molecular probes. nih.gov

Derivatives of the octahydroindole scaffold are valuable tools for biochemical studies, particularly as probes for investigating enzyme function and inhibition in vitro. nih.govnih.gov By modifying the scaffold with specific functional groups designed to interact with an enzyme's active site, researchers can create potent and selective inhibitors. mdpi.com

For example, indole-based compounds have been synthesized and evaluated as inhibitors for a variety of enzymes, including cyclooxygenase (COX-1/COX-2), protein tyrosine phosphatase 1B (PTP1B), α-glucosidase, and α-amylase. nih.govmdpi.com In these studies, the indole scaffold serves as the core structure, which is then decorated with different substituents to modulate inhibitory activity and selectivity. mdpi.com A typical in vitro study would involve synthesizing a series of octahydroindole derivatives and testing their ability to inhibit the target enzyme using established biochemical assays. rsc.org This allows for the determination of key metrics like the half-maximal inhibitory concentration (IC₅₀), providing insights into the structure-activity relationship and the mechanism of inhibition without involving clinical data. nih.govresearchgate.net

Role in Material Science Applications

The scientific literature predominantly focuses on the application of benzyl octahydro-1H-indole-2-carboxylate and its derivatives within the realms of pharmaceutical synthesis and medicinal chemistry. Based on available research, there is no significant body of non-clinical literature to support a role for this specific compound in material science applications such as being a precursor for polymers or in the development of optoelectronic materials. Its utility remains primarily centered on its role as a chiral building block for biologically active molecules.

Methodologies for Incorporating Octahydroindole Units into Peptidomimetics

The incorporation of non-natural amino acids into peptide sequences is a widely adopted strategy to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low bioavailability. semanticscholar.org Octahydroindole-2-carboxylic acid (Oic), a bicyclic proline analogue, is a particularly valuable non-coded α-amino acid for this purpose. Its rigid structure introduces conformational constraints into the peptide backbone, similar to proline, while the fused cyclohexane (B81311) ring imparts increased lipophilicity. semanticscholar.org This enhanced lipophilicity is crucial for improving the absorption and distribution of peptide-based drugs across biological membranes. semanticscholar.org

The benzyl ester, this compound, serves as a key protected form of Oic, facilitating its integration into peptide chains through various synthetic methodologies. The primary approaches for incorporating the octahydroindole unit into peptidomimetics are solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Solid-phase peptide synthesis is the predominant method for assembling peptide chains in a stepwise manner on a solid support. journal-imab-bg.org For the incorporation of the octahydroindole moiety, the N-terminally protected derivative, typically Fmoc-(2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Fmoc-Oic-OH), is essential. This building block allows for the sequential addition of the Oic unit to a growing peptide chain anchored to a resin.

The general cycle for SPPS involving Fmoc-Oic-OH consists of the following steps:

Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed, typically using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF). nih.gov

Activation and Coupling: The carboxylic acid of the incoming Fmoc-Oic-OH is activated using a coupling reagent. This activated species then reacts with the free amine of the resin-bound peptide to form a new peptide bond.

Washing: Excess reagents and byproducts are washed away, leaving the elongated peptide chain ready for the next coupling cycle.

The choice of coupling reagent is critical for achieving high efficiency, especially when dealing with sterically hindered amino acids like Oic. A variety of coupling reagents are available, each with its own advantages and applications.

Table 1: Common Coupling Reagents for Solid-Phase Peptide Synthesis

| Coupling Reagent | Abbreviation | Activator Type | Key Features |

|---|---|---|---|

| Dicyclohexylcarbodiimide (B1669883) | DCC | Carbodiimide | Cost-effective, but the byproduct (DCU) is insoluble. |

| Diisopropylcarbodiimide | DIC | Carbodiimide | Soluble byproduct, suitable for automated SPPS. Often used with additives like HOBt to reduce racemization. peptide.combachem.com |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt | Efficient, but produces a carcinogenic byproduct (HMPA). peptide.com |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | Similar to BOP but avoids the formation of HMPA. peptide.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium/Uronium Salt | Widely used, fast coupling reactions with low racemization. peptide.com |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Aminium/Uronium Salt | Highly efficient, reacts faster than HBTU with less epimerization, particularly useful for difficult couplings. peptide.com |

Monitoring the coupling efficiency is crucial, and methods like the ninhydrin (B49086) test are used to ensure the completion of each coupling step. semanticscholar.org In cases of incomplete coupling, a second coupling step may be necessary. semanticscholar.org

While SPPS is highly efficient for the synthesis of many peptides, solution-phase synthesis remains a valuable technique, particularly for large-scale production and the synthesis of complex peptidomimetics. In this approach, the peptide is synthesized in a homogenous solution, and intermediates are isolated and purified after each step.

This compound is a key intermediate in the solution-phase synthesis of peptidomimetics. The benzyl group serves as a protecting group for the carboxylic acid, which can be removed at a later stage of the synthesis, typically by catalytic hydrogenation.

A notable example of the application of the octahydroindole scaffold in a peptidomimetic is the potent and long-acting bradykinin (B550075) B2 receptor antagonist, HOE 140 (Icatibant). peptide.combachem.com The structure of HOE 140 is D-Arg-[Hyp³, Thi⁵, D-Tic⁷, Oic⁸]bradykinin. peptide.combachem.com The incorporation of the Oic residue at position 8 contributes significantly to the compound's high potency and stability. peptide.combachem.com

The synthesis of such complex molecules often involves a combination of SPPS and solution-phase techniques, where protected peptide fragments are synthesized on a solid support, cleaved, and then coupled together in solution.

Analytical Methodologies for Purity, Stereochemical Purity, and Isomer Quantification

High-Performance Liquid Chromatography (HPLC) for Diastereoisomer and Enantiomer Separation

High-Performance Liquid Chromatography (HPLC) stands as the most prevalent and versatile technique for the analysis of Benzyl (B1604629) octahydro-1H-indole-2-carboxylate and its parent acid, octahydro-1H-indole-2-carboxylic acid. The complexity arising from the molecule's three chiral centers results in the possibility of four pairs of enantiomers (eight stereoisomers), making efficient chromatographic separation essential. nih.govlongdom.org

The assessment of enantiomeric purity is achieved by utilizing Chiral Stationary Phases (CSPs) that create a chiral environment, allowing for the differential interaction with each enantiomer. This results in the formation of transient diastereomeric complexes with different stability, leading to different retention times and enabling their separation. For compounds like Benzyl octahydro-1H-indole-2-carboxylate, which are cyclic amino acid derivatives, several types of CSPs are applicable.

Polysaccharide-based CSPs: These are the most widely used CSPs for their broad applicability. nih.gov Columns with phases like amylose (B160209) or cellulose (B213188) derivatives, such as Chiralpak AD-H, have been successfully used to separate the enantiomers of proline derivatives, which are structural analogs of the octahydro-indole-2-carboxylate core. researchgate.net The separation mechanism involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions within the helical polymer structure of the chiral selector. nih.gov

Pirkle-type CSPs: These "brush-type" phases are based on a chiral molecule, often an amino acid derivative, covalently bonded to a silica (B1680970) support. hplc.eu They function through π-π interactions, hydrogen bonding, and steric hindrance to achieve chiral recognition. hplc.eu For a molecule with a benzyl group, the π-acceptor/π-donor characteristics of these columns can be particularly effective. An advantage of Pirkle phases is the ability to invert the elution order by using a column with the opposite enantiomer of the chiral selector, which can be useful for quantifying trace enantiomeric impurities. hplc.eu

Crown Ether-based CSPs: Chiral stationary phases based on crown ethers, specifically those incorporating (18-crown-6) tetracarboxylic acid, have shown effectiveness in resolving cyclic α-amino acids like proline. researchgate.net The primary interaction mechanism is based on the complexation of the primary amine of the analyte within the crown ether cavity.

Method development for enantiomeric purity often involves screening a variety of these CSPs under both normal-phase and reverse-phase conditions to find the optimal selectivity and resolution.

Both reverse-phase (RP) and normal-phase (NP) HPLC modes can be employed for the analysis of this compound, with the choice depending on the specific analytical goal (e.g., diastereomer separation vs. enantiomer separation).

Reverse-Phase HPLC: A stability-indicating reverse-phase HPLC method has been successfully developed and validated for the separation and quantification of the diastereomers of the parent compound, octahydro-1H-indole-2-carboxylic acid. longdom.org This method is directly applicable to the analysis of diastereomeric purity of the benzyl ester. The method utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity.

Key parameters of a typical RP-HPLC method are detailed in the table below.

| Parameter | Condition | Source |

| Column | Inertsil ODS-4 (C18), 250 mm x 4.6 mm, 5 µm | longdom.orgresearchgate.net |

| Mobile Phase | 10 mM Potassium Phosphate Buffer (pH 3.0) | longdom.orgresearchgate.net |

| Flow Rate | 1.5 mL/min | longdom.orgresearchgate.net |

| Column Temp. | 35°C | longdom.orgresearchgate.net |

| Detector | Refractive Index (RID) for parent acid | longdom.orgresearchgate.net |

| Injection Vol. | 10 µL | longdom.org |

This isocratic method was shown to effectively separate the main diastereomer from its other three isomers within a run time of 35 minutes. longdom.org

Normal-Phase HPLC: Normal-phase HPLC, which uses a polar stationary phase (e.g., silica, cyano, or amino-bonded) and a non-polar mobile phase (e.g., hexane, isopropanol), is particularly well-suited for chiral separations on polysaccharide-based CSPs. While specific NP-HPLC methods for this compound are not detailed in the available literature, a general approach would involve a Chiralpak or Chiralcel column with a mobile phase consisting of a mixture of an alkane (like n-hexane) and an alcohol modifier (like ethanol (B145695) or isopropanol). The ratio of these solvents is adjusted to optimize the retention and resolution of the stereoisomers.

The choice of detector is crucial and depends on the analyte's properties.

Refractive Index (RI) Detection: The parent compound, octahydro-1H-indole-2-carboxylic acid, is non-chromophoric, meaning it does not absorb UV light significantly. nih.govlongdom.org For this reason, a universal Refractive Index Detector (RID) has been successfully employed for its analysis. The RID measures the difference in the refractive index between the mobile phase and the eluent containing the analyte. nih.govlongdom.org

UV-Vis Detection: The target compound, this compound, contains a benzyl group. This phenyl ring acts as a chromophore, allowing for detection by a UV-Vis spectrophotometer. Amino acids containing benzene (B151609) rings are typically detected in the 250-280 nm range, although lower wavelengths around 220 nm may also be used. shimadzu.com.sgaustinpublishinggroup.com UV detection offers greater sensitivity and is compatible with gradient elution, unlike RI detection.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity. MS detection identifies compounds based on their mass-to-charge ratio (m/z), offering structural confirmation and the ability to analyze trace-level impurities. This is particularly useful for identifying unknown degradation products or process-related impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography is a powerful technique for separating volatile compounds. However, this compound, like other amino acid esters, is not sufficiently volatile or thermally stable for direct GC analysis. nih.gov Therefore, a derivatization step is required to convert the analyte into a form suitable for GC.

The derivatization would target the secondary amine in the octahydro-indole ring, as the carboxylic acid group is already protected as a benzyl ester. A common approach is acylation, which replaces the active hydrogen on the nitrogen with an acyl group. mdpi.com

A plausible derivatization procedure would involve:

Acylation: Reaction of the compound with an acylating agent such as pentafluoropropionic anhydride (B1165640) (PFPA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.comresearchgate.net These reagents create stable, volatile, and highly electronegative derivatives that are ideal for GC analysis and sensitive detection. mdpi.comsigmaaldrich.com